N,N-diethyl-2-({2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl}sulfanyl)acetamide
Description
Properties
IUPAC Name |
N,N-diethyl-2-[2-nitro-4-(trifluoromethylsulfonyl)phenyl]sulfanylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3N2O5S2/c1-3-17(4-2)12(19)8-24-11-6-5-9(7-10(11)18(20)21)25(22,23)13(14,15)16/h5-7H,3-4,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVPBKJLZHXFBFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CSC1=C(C=C(C=C1)S(=O)(=O)C(F)(F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3N2O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Aromatic Backbone
The 2-nitro-4-(trifluoromethylsulfonyl)phenyl group serves as the electrophilic aromatic component. Its synthesis likely involves:
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Sulfonation : Introduction of the trifluoromethylsulfonyl group via sulfonation of a nitro-substituted benzene derivative. A method analogous to the preparation of trifluoromethyl sulfinyl chloride could be adapted, where sodium trifluoromethanesulfinate reacts with thionyl chloride (SOCl₂) under controlled temperatures (0–20°C).
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Nitration : If the sulfonyl group is introduced first, nitration at the ortho position would follow, leveraging the directing effects of the sulfonyl group.
Sulfanyl-Acetamide Side Chain
The N,N-diethylacetamide moiety connected via a sulfur atom suggests a nucleophilic substitution (SN2) or thiol-ene reaction. Potential precursors include:
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2-Chloro-N,N-diethylacetamide : Reacting with a thiolate anion derived from 2-nitro-4-(trifluoromethylsulfonyl)thiophenol.
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Mercaptoacetic Acid Derivatives : Coupling with N,N-diethylamine followed by activation.
Detailed Synthesis Pathways
Step 1: Synthesis of 2-Nitro-4-(Trifluoromethylsulfonyl)Thiophenol
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Sulfonation of Nitrobenzene :
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Nitration :
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Reduction to Thiophenol :
Step 2: Formation of Sulfanyl-Acetamide
Step 1: Preparation of 2-Nitro-4-(Trifluoromethylsulfonyl)Phenyl Disulfide
Step 2: Disulfide Cleavage and Acetamide Coupling
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Reductive Cleavage :
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Use NaBH₄ in ethanol to generate the thiolate anion.
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Reaction with Chloroacetamide :
Critical Reaction Parameters and Optimization
Solvent and Temperature Effects
Catalysts and Reagents
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Lewis Acids : AlCl₃ or FeCl₃ improve electrophilic substitution efficiency.
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Bases : K₂CO₃ or triethylamine facilitate deprotonation in alkylation steps.
Challenges and Mitigation Strategies
Steric Hindrance
The ortho-nitro and para-trifluoromethylsulfonyl groups create steric congestion, slowing nucleophilic attack. Mitigation:
Purification Difficulties
Comparative Analysis of Synthetic Routes
| Route | Advantages | Disadvantages | Yield (%) |
|---|---|---|---|
| 1 | Fewer steps, scalable | Requires toxic thiophenol handling | 60–70 |
| 2 | Avoids thiol intermediates | Longer reaction times | 50–55 |
Industrial-Scale Considerations
Green Chemistry Metrics
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Solvent Recovery : DMF can be recycled via distillation, reducing waste.
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Atom Economy : Route 1 achieves ~85% atom economy vs. 75% for Route 2.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-2-({2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The trifluoromethylsulfonyl group can be reduced to a trifluoromethyl group.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like thiols or amines can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine, while substitution of the sulfanyl group can yield various derivatives depending on the nucleophile used.
Scientific Research Applications
N,N-diethyl-2-({2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl}sulfanyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N,N-diethyl-2-({2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl}sulfanyl)acetamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The trifluoromethylsulfonyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The sulfanyl group can form covalent bonds with thiol-containing biomolecules, affecting their function.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a structural and functional comparison with related acetamide derivatives:
Table 1: Structural and Functional Comparison
*Calculated based on molecular formula.
Key Comparative Insights
Functional Group Influence :
- The sulfanyl bridge in the target compound and analogs (e.g., ) enhances conformational flexibility compared to rigid sulfonyl-linked derivatives (e.g., ).
- The trifluoromethylsulfonyl (-SO₂CF₃) group in the target compound increases metabolic stability and electron-withdrawing effects compared to simpler methyl or methoxy substituents in F1–F4 .
N,N-Diethyl analogs (e.g., F1–F4) exhibit insect-repellent properties, suggesting the target compound could be optimized for agrochemical use .
Synthetic Feasibility :
- Sulfanyl-linked acetamides (e.g., ) are typically synthesized via nucleophilic substitution or thiol-ene reactions, while sulfonyl derivatives require oxidation steps .
Biological Activity
N,N-Diethyl-2-({2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl}sulfanyl)acetamide, a compound with the CAS number 464927-84-2, is a member of the phenylacetamide family. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The chemical structure of this compound can be analyzed for its functional groups that contribute to its biological activity. The presence of a trifluoromethyl group and a nitro group may influence its interaction with biological targets.
Biological Activity Overview
Research indicates that phenylacetamides exhibit a variety of biological activities including:
- Anticonvulsant : Some derivatives have shown efficacy in models of epilepsy.
- Analgesic : Potential pain-relieving properties.
- Antimicrobial : Activity against certain bacterial strains.
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Anticonvulsant | Effective in MES seizure models | |
| Analgesic | Pain relief in animal models | |
| Antimicrobial | Inhibition of bacterial growth |
Anticonvulsant Activity
A study evaluated the anticonvulsant properties of various phenylacetamides, including this compound. The compound was tested in maximal electroshock (MES) and pentylenetetrazole models in mice. Results indicated significant anticonvulsant activity, particularly at higher doses (100 mg/kg), suggesting that structural modifications enhance efficacy against seizures .
Analgesic Properties
Research on analgesic effects highlighted the compound's ability to reduce pain responses in rodent models. The study utilized formalin-induced pain models to demonstrate that administration of the compound resulted in a statistically significant reduction in pain scores compared to control groups .
Antimicrobial Effects
This compound was also assessed for antimicrobial activity against various bacterial strains. In vitro assays showed inhibition zones indicating effective bactericidal action, particularly against Gram-positive bacteria .
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may interact with neurotransmitter systems involved in pain modulation and seizure activity.
Q & A
Basic Questions
Q. What are the critical spectroscopic techniques for confirming the structural integrity of N,N-diethyl-2-({2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl}sulfanyl)acetamide?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the connectivity of the sulfanyl, nitro, and trifluoromethylsulfonyl groups. For example, H-NMR can identify the ethyl groups (δ 1.0–1.5 ppm for CH, δ 3.3–3.7 ppm for CH), while F-NMR detects the trifluoromethyl group (δ -60 to -80 ppm). Infrared (IR) spectroscopy verifies the presence of sulfonyl (S=O stretching at 1350–1150 cm) and nitro (N=O stretching at 1520–1350 cm) groups. Mass spectrometry (MS) confirms the molecular ion peak and fragmentation patterns .
Q. What synthetic routes are commonly employed for this compound?
- Methodological Answer : A multi-step synthesis is typical:
Sulfonation : Introduce the trifluoromethylsulfonyl group via electrophilic substitution using trifluoromethanesulfonic anhydride under anhydrous conditions.
Sulfanyl Acetamide Formation : React the intermediate with N,N-diethyl-2-mercaptoacetamide in the presence of a base (e.g., KCO) in ethanol at 60–80°C.
Nitro Group Introduction : Nitration using HNO/HSO at 0–5°C to avoid over-nitration.
- Key optimization parameters include solvent polarity (toluene vs. DMF), reaction time (monitored by TLC), and catalyst selection (e.g., CuI for thiol coupling) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies?
- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., cell lines, solvent DMSO concentrations). To address this:
- Standardize Protocols : Use identical cell lines (e.g., HepG2 for cytotoxicity) and control for solvent effects (<0.1% DMSO).
- QSAR Analysis : Correlate structural features (e.g., electron-withdrawing nitro groups) with activity trends. For example, the trifluoromethylsulfonyl group enhances membrane permeability but may reduce solubility, requiring logP optimization .
- Comparative Studies : Benchmark against analogs like N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide to isolate functional group contributions .
Q. What strategies optimize reaction yields during scale-up synthesis?
- Methodological Answer :
- Catalyst Screening : Test Pd/C or CuI for coupling steps; reports a 15% yield increase with Pd/C in thiol-aryl reactions.
- Purification : Use flash chromatography (hexane:ethyl acetate gradients) or recrystallization (ethanol/water) to isolate high-purity product (>95%).
- Process Analytics : Implement inline IR or HPLC to monitor intermediates and minimize side products (e.g., over-nitrated byproducts) .
Q. How does the trifluoromethylsulfonyl group influence the compound’s reactivity and stability?
- Methodological Answer :
- Electron-Withdrawing Effects : The -SOCF group deactivates the aromatic ring, directing nitration to the ortho/para positions. This is confirmed by DFT calculations showing increased electrophilic substitution barriers.
- Stability : The group enhances thermal stability (decomposition >200°C) but increases hydrophobicity. Accelerated stability studies (40°C/75% RH) show <5% degradation over 6 months when stored in amber vials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
